2-[(Pentachlorophenyl)amino]ethanol
Description
2-[(Pentachlorophenyl)amino]ethanol is a chlorinated aromatic compound featuring a pentachlorophenyl group (C₆Cl₅) linked to an ethanolamine moiety via an amino group. This structure confers unique physicochemical properties, including high lipophilicity due to the pentachlorophenyl substituent and moderate polarity from the hydroxyl and amino groups.
Properties
CAS No. |
61035-54-9 |
|---|---|
Molecular Formula |
C8H6Cl5NO |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
2-(2,3,4,5,6-pentachloroanilino)ethanol |
InChI |
InChI=1S/C8H6Cl5NO/c9-3-4(10)6(12)8(14-1-2-15)7(13)5(3)11/h14-15H,1-2H2 |
InChI Key |
GFIWWODRDJUREQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)NC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pentachlorophenyl)amino]ethanol typically involves the reaction of pentachlorophenol with ethylene oxide in the presence of a base. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of pentachlorophenol attacks the ethylene oxide, forming the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Commonly, the reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(Pentachlorophenyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The pentachlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines and thiols can react with the pentachlorophenyl group under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[(Pentachlorophenyl)amino]ethanol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(Pentachlorophenyl)amino]ethanol involves its interaction with specific molecular targets. The pentachlorophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The aminoethanol moiety can form hydrogen bonds with biological molecules, affecting their function and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pentachloroaniline (PCA)
Structure : C₆Cl₅NH₂
Key Differences :
- PCA lacks the ethanolamine side chain, resulting in lower polarity and reduced water solubility compared to 2-[(Pentachlorophenyl)amino]ethanol.
- Applications : PCA is primarily a metabolite of quintozene (a fungicide) and is regulated under pesticide tolerances .
- In contrast, the hydroxyl group in this compound may enhance biodegradability, though this remains unverified .
Table 1: Comparative Properties of this compound and PCA
| Property | This compound | Pentachloroaniline (PCA) |
|---|---|---|
| Molecular Formula | C₈H₆Cl₅NO | C₆H₂Cl₅N |
| Functional Groups | –NH–, –OH | –NH₂ |
| Water Solubility | Likely higher due to –OH | Low |
| Environmental Persistence | Unknown; potential lower persistence | High |
Pentachlorophenyl Esters (e.g., D-Proline, 5-oxo-, pentachlorophenyl ester)
Structure : C₆Cl₅–O–CO–R (R = variable organic group)
Key Differences :
- The ester group (–O–CO–) in these compounds replaces the aminoethanol moiety, leading to distinct reactivity. Esters are more prone to hydrolysis, whereas this compound may exhibit nucleophilic activity via its amino group .
Pentachlorophenyl Methyl Sulfide
Structure : C₆Cl₅–S–CH₃
Key Differences :
- The methyl sulfide group introduces sulfur, which can participate in redox reactions, unlike the aminoethanol group.
Research Findings and Data Gaps
- Synthetic Pathways: While details the synthesis of a structurally distinct ethanolamine derivative (2-((2-methoxyethyl)(methyl)amino)ethanol), similar alkylation or amination strategies may apply to this compound .
- Hazard Classification: highlights that toxicological data for chlorinated aromatics like 1-(2-Amino-6-nitrophenyl)ethanone are often incomplete. This suggests this compound may also require rigorous safety evaluation .
- Regulatory Status: PCA is subject to tolerances under 40 CFR 180.291, implying that this compound could face similar regulatory scrutiny if used in agrochemicals .
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